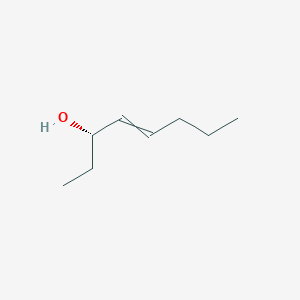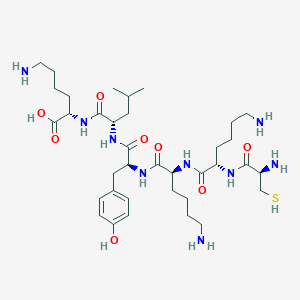
2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- is a chemical compound with the molecular formula C11H12F3N3O2 and a molecular weight of 275.23 . This compound is known for its unique structure, which includes an azido group, trifluoromethyl group, and a phenylmethoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- involves several steps. One common synthetic route includes the reaction of 2-butanol with azidotrimethylsilane in the presence of a catalyst to introduce the azido group. The trifluoromethyl group can be introduced using trifluoromethyl iodide under specific reaction conditions. The phenylmethoxy group is typically added through a nucleophilic substitution reaction with phenylmethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the azido group, leading to the formation of amines or other substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The phenylmethoxy group contributes to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- include:
2-Butanol, 3-azido-1,1,1-trifluoro-4-(methoxy)-: This compound lacks the phenyl group, which may affect its reactivity and biological activity.
2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2R,3R)-: The stereoisomer of the compound, which may have different chemical and biological properties.
2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3R)-: Another stereoisomer with potentially different reactivity and applications.
The uniqueness of 2-Butanol, 3-azido-1,1,1-trifluoro-4-(phenylmethoxy)-, (2S,3S)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
610272-60-1 |
|---|---|
Formule moléculaire |
C11H12F3N3O2 |
Poids moléculaire |
275.23 g/mol |
Nom IUPAC |
(2S,3S)-3-azido-1,1,1-trifluoro-4-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)10(18)9(16-17-15)7-19-6-8-4-2-1-3-5-8/h1-5,9-10,18H,6-7H2/t9-,10-/m0/s1 |
Clé InChI |
ILSRHCXCPVTYGN-UWVGGRQHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H]([C@@H](C(F)(F)F)O)N=[N+]=[N-] |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(C(F)(F)F)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)

![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)

![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)


![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
